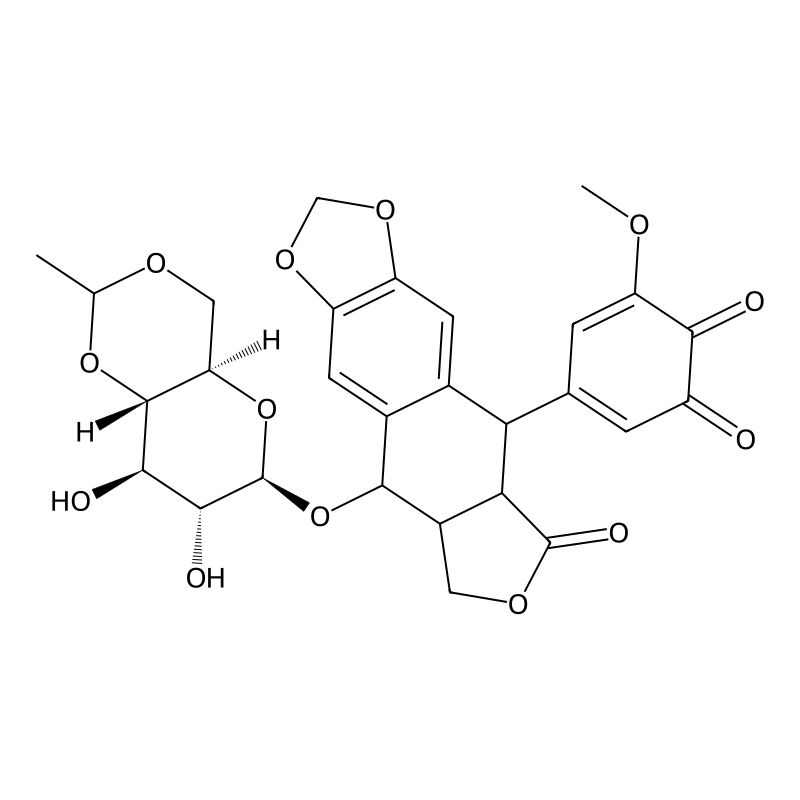

Etoposide 3',4'-Quinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Anticancer Agent:

This complex molecule, with its lengthy name, is known by researchers as podophyllotoxin (). Podophyllotoxin has been investigated for its potential to inhibit the growth and division of cancer cells. It works by disrupting the process of mitosis, which is essential for cell division. Studies have shown that podophyllotoxin can be effective against various types of cancer, including leukemia, lymphoma, and certain solid tumors (). However, due to its severe side effects, podophyllotoxin is not widely used as a standalone treatment. Instead, it serves as a starting point for developing semi-synthetic derivatives with improved therapeutic profiles.

Mechanism of Action Studies:

Podophyllotoxin's mechanism of action has been extensively studied to understand its potential for cancer treatment and to develop safer and more effective derivatives. Researchers have focused on how the molecule binds to and inhibits tubulin, a protein essential for forming the mitotic spindle during cell division (). By understanding the precise interaction between podophyllotoxin and tubulin, scientists can design drugs that target this interaction with greater specificity and fewer side effects.

Drug Development Efforts:

Podophyllotoxin has led to the development of several clinically used anticancer drugs, including etoposide and teniposide (). These semi-synthetic derivatives are less toxic than the parent compound while retaining their antitumor activity. They are used to treat various cancers, including lymphomas, leukemias, and small cell lung cancer.

Future Research Directions:

Research on podophyllotoxin and its derivatives continues to explore their potential for cancer treatment. This includes:

- Developing even more potent and less toxic analogs with improved therapeutic profiles.

- Investigating the possibility of combining podophyllotoxin derivatives with other therapies to enhance their efficacy.

- Understanding the mechanisms of resistance that cancer cells develop against podophyllotoxin-based drugs and finding ways to overcome this resistance.

Etoposide 3',4'-quinone is a significant metabolite of the chemotherapeutic agent etoposide, which is widely used in cancer treatment. This compound is characterized by its quinone structure, which plays a crucial role in its biological activity and mechanism of action. Etoposide itself is derived from podophyllotoxin and functions primarily as a topoisomerase II inhibitor, disrupting DNA replication and leading to cell death in rapidly dividing cancer cells. The conversion of etoposide to its quinone form enhances its reactivity and biological effects, making it an important subject of study in cancer pharmacology .

- Oxidation: Etoposide can be oxidized to form etoposide quinone through the action of cytochrome P450 enzymes, which facilitate the conversion of the parent drug into more reactive species .

- Nucleophilic Reactions: The quinone can react with nucleophiles such as amines and thiols, leading to products formed via transamination and reductive amination pathways . These reactions can alter the pharmacological profile of etoposide by modifying its interaction with cellular targets.

- Redox Cycling: The compound can participate in redox cycling, generating reactive oxygen species (ROS) that contribute to oxidative stress and DNA damage in cells .

Etoposide 3',4'-quinone exhibits enhanced biological activity compared to its parent compound. It acts as a potent topoisomerase II poison, inducing double-stranded DNA breaks at a significantly higher rate than etoposide itself. Studies have shown that etoposide quinone is approximately five times more effective at promoting enzyme-mediated DNA cleavage . This increased potency is attributed to the compound's ability to form covalent bonds with the enzyme, leading to persistent inhibition and cellular apoptosis.

The synthesis of etoposide 3',4'-quinone typically involves the following steps:

- Starting Material: Etoposide is used as the starting material, which is subjected to oxidative conditions.

- Oxidative Conversion: The oxidation process can be achieved using various oxidizing agents or through enzymatic pathways involving cytochrome P450 enzymes .

- Isolation and Purification: The resulting quinone is then isolated and purified using techniques such as chromatography.

For example, one method involves refluxing etoposide in the presence of zinc acetate under controlled conditions to facilitate the formation of the quinone derivative .

Etoposide 3',4'-quinone has several applications in research and medicine:

- Cancer Research: Due to its potent activity against topoisomerase II, it is studied for its potential use in developing new cancer therapies.

- Mechanistic Studies: Researchers investigate its role in inducing oxidative stress and DNA damage, contributing to our understanding of cancer cell biology .

- Drug Development: Understanding the reactivity and biological effects of etoposide quinone can inform the design of novel anticancer agents with improved efficacy and reduced side effects.

Interaction studies involving etoposide 3',4'-quinone focus on its reactivity with various biomolecules:

- Protein Interactions: The compound can form covalent adducts with proteins, particularly those involved in DNA repair, which may influence their function and contribute to cytotoxicity .

- Reactive Oxygen Species Generation: Its ability to generate ROS has been linked to both therapeutic effects and adverse side effects associated with etoposide treatment .

These interactions underscore the importance of understanding both the beneficial and detrimental effects of this compound in clinical settings.

Etoposide 3',4'-quinone shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Etoposide | Podophyllotoxin Derivative | Topoisomerase II inhibitor | Parent compound; less reactive than quinone |

| Doxorubicin | Anthracycline | Intercalates DNA; inhibits topoisomerase II | Known for cardiotoxicity |

| Teniposide | Podophyllotoxin Derivative | Topoisomerase II inhibitor | Similar mechanism but different side effect profile |

| Camptothecin | Alkaloid | Topoisomerase I inhibitor | Different target enzyme; used for solid tumors |

| Mitoxantrone | Anthraquinone | Intercalates DNA; inhibits topoisomerase II | Unique structure; also used for prostate cancer |

Etoposide 3',4'-quinone's unique reactivity due to its quinone structure distinguishes it from these similar compounds, particularly regarding its enhanced ability to induce DNA damage through redox cycling and covalent interactions with proteins.

Stabilization of Enzyme-DNA Cleavage Complexes

Etoposide 3',4'-quinone enhances topoisomerase IIα-mediated DNA cleavage by stabilizing transient covalent complexes between the enzyme and DNA. Unlike etoposide, which reversibly binds to the topoisomerase II-DNA interface, the quinone metabolite forms redox-dependent adducts with the protein, particularly in the absence of reducing agents like dithiothreitol (DTT) [1] . This adduction prevents re-ligation of DNA strands, leading to persistent double-stranded breaks. At 30 µM, etoposide quinone increases double-stranded DNA cleavage by >12-fold compared to etoposide’s 3-fold enhancement [1]. The quinone’s activity diminishes when DTT is present, reverting to levels comparable to etoposide, confirming its reliance on redox cycling [1].

The metabolite’s mechanism diverges from interfacial poisons by targeting regions outside the enzyme’s active site. Incubating etoposide quinone with topoisomerase IIα prior to DNA addition inactivates the enzyme within 30 seconds, a hallmark of redox-dependent poisons [1]. This inactivation contrasts with etoposide, which requires simultaneous presence with DNA and enzyme to exert effects [1].

Influence of Methoxy Substituents on Topoisomerase Binding

Methoxy groups at the 3’ and 5’ positions of etoposide’s E-ring are critical for interactions with topoisomerase IIα. Saturation transfer difference [^1^H]-NMR studies show these substituents contact the enzyme’s binding pocket, contributing to ~60% of etoposide’s activity [3]. Removal of both methoxy groups (as in 6,7-O,O-demethylenepipodophyllotoxin) abolishes drug efficacy, while single removals (e.g., conversion to a hydroxyl group in etoposide catechol) retain near-parent activity [1] [3].

Etoposide quinone introduces a ketone at the 4’ position, altering electronic properties and steric interactions. Despite this modification, the quinone maintains strong binding, likely due to compensatory redox interactions. For example, etoposide quinone’s enhanced potency (5-fold higher than etoposide) suggests that the quinone moiety facilitates covalent adduction to cysteine residues in topoisomerase IIα, bypassing reliance on methoxy-mediated contacts [1] [3]. Structural analyses indicate the E-ring pocket on the enzyme is spatially constrained; bulkier substituents (e.g., 4’-methoxyl in epipodophyllotoxin) reduce binding affinity, whereas planar quinones optimize redox-driven interactions [3].

Kinetic Differences in DNA Scission Activity

Etoposide quinone exhibits distinct kinetic behavior compared to etoposide. Concentration-response experiments reveal maximal DNA cleavage at 30 µM for the quinone, whereas etoposide requires ≥75 µM for similar effects [1]. The metabolite also induces a double-stranded:single-stranded break ratio of 2.3:1, exceeding etoposide’s 0.5:1 ratio and aligning with redox-active compounds like 1,4-benzoquinone (3.6:1) [1]. This shift reflects the quinone’s ability to adduct topoisomerase IIα subunits simultaneously, promoting coordinated strand breaks.

Mechanistic Basis of Dual Functionality

Etoposide 3',4'-quinone demonstrates a remarkable dual nature in cellular environments, functioning simultaneously as both a pro-oxidant and antioxidant depending on specific cellular conditions and molecular targets [1]. This duality stems from the inherent chemical properties of the quinone structure, which can participate in both one-electron and two-electron redox reactions [2].

The phenolic moiety of etoposide acts as an effective free radical scavenger, accounting for its antioxidant properties. This mechanism involves the donation of hydrogen atoms from the phenolic hydroxyl groups to neutralize reactive oxygen species, particularly peroxyl radicals [3]. In experimental studies, etoposide demonstrated potent hydroxyl radical scavenging activity with an inhibitory concentration (IC₅₀) of 0.345 millimolar, significantly outperforming established antioxidants such as disufenton sodium [4].

Conversely, the pro-oxidant activity of etoposide 3',4'-quinone emerges through its ability to undergo redox cycling with molecular oxygen, generating reactive oxygen species including superoxide, hydrogen peroxide, and ultimately hydroxyl radicals [2]. This redox cycling process involves the reduction of the quinone to its semiquinone radical anion, which subsequently transfers electrons to molecular oxygen, perpetuating a cycle of oxidative stress [5].

Cellular Context-Dependent Activity

The predominant role of etoposide 3',4'-quinone as either a pro-oxidant or antioxidant depends critically on the cellular redox environment and the availability of reducing equivalents [1]. In cells with high myeloperoxidase activity, such as hematopoietic progenitor cells, the compound primarily exhibits pro-oxidant behavior through the generation of phenoxyl radicals [6]. These radicals demonstrate high reactivity toward cellular thiols, including glutathione and protein sulfhydryl groups, leading to oxidative stress and cellular damage [1].

In contrast, under conditions of moderate oxidative stress, etoposide 3',4'-quinone functions as an effective antioxidant, protecting membrane phospholipids including phosphatidylethanolamine and phosphatidylcholine from hydrogen peroxide-induced oxidation [1]. This protective effect was demonstrated in both myeloperoxidase-expressing and myeloperoxidase-depleted HL-60 cells, indicating that the antioxidant activity operates independently of the enzymatic radical generation pathway [1].

The quantitative balance between pro-oxidant and antioxidant activities is influenced by the intracellular concentration of glutathione. Depletion of glutathione through preliminary treatment with maleimide reagents results in enhanced detection of etoposide phenoxyl radicals and augmented topoisomerase II-DNA covalent complex formation [1]. This observation demonstrates that glutathione serves as a critical determinant in modulating the redox activity of etoposide 3',4'-quinone within cellular systems.

Myeloperoxidase-Catalyzed Radical Generation and Thiol Oxidation

Enzymatic Activation Mechanism

Myeloperoxidase plays a pivotal role in the oxidative metabolism of etoposide to its reactive quinone metabolite through a highly specific enzymatic pathway [7]. The enzyme catalyzes the one-electron oxidation of the etoposide phenolic ring in the presence of hydrogen peroxide, generating the characteristic phenoxyl radical with an electron paramagnetic resonance signal at g = 2.004 [6].

The myeloperoxidase-catalyzed oxidation demonstrates distinct kinetic properties compared to other peroxidase substrates. While the catalytic rate constant for etoposide oxidation is 8.8 ± 2.4 per minute, this represents a significantly lower efficiency compared to smaller phenolic substrates such as guaiacol, which exhibits a catalytic rate constant of 1050 ± 150 per minute [6]. This reduced efficiency is attributed to the steric hindrance imposed by the bulky etoposide molecule (molecular weight 589 daltons) in accessing the narrow and deep heme pocket of the myeloperoxidase active site [6].

The formation of etoposide phenoxyl radicals is amplified through a cosubstrate mechanism involving smaller phenolic compounds such as phenol or tyrosine [6]. These molecules serve as primary substrates for myeloperoxidase, generating highly reactive phenoxyl radicals that subsequently oxidize etoposide through a secondary radical transfer mechanism. This amplification process significantly enhances the generation of etoposide radicals, with concentrations as low as 100 micromolar phenol producing dramatic increases in radical formation [6].

Radical Stabilization and Disproportionation

The etoposide phenoxyl radical generated by myeloperoxidase exhibits remarkable stability compared to other phenoxyl radical species, with a second-order recombination rate constant of 3×10³ M⁻¹s⁻¹ [6]. This relatively low recombination rate allows for the accumulation of radicals over extended periods, with lifetimes exceeding 250 seconds under experimental conditions [6].

The disproportionation of etoposide phenoxyl radicals proceeds through a bimolecular reaction mechanism, yielding the parent etoposide compound and the corresponding ortho-quinone metabolite [7]. This process represents a critical step in the formation of the reactive quinone species, which subsequently participates in various cellular interactions including glutathione conjugation and protein adduction [7].

The stability of etoposide phenoxyl radicals is significantly enhanced by the presence of magnesium ions, which form coordination complexes with the quinone structure [8]. Electron paramagnetic resonance spectroscopy reveals that magnesium-stabilized semiquinones are detectable only in the presence of the divalent cation, suggesting a crucial role for metal coordination in radical stabilization [8].

Thiol Oxidation and Protein Modification

The interaction between etoposide phenoxyl radicals and cellular thiols represents a fundamental mechanism of pro-oxidant activity [1]. Quantitative analysis demonstrates that approximately 5 moles of protein sulfhydryl groups are oxidized per mole of etoposide phenoxyl radical generated [3]. This stoichiometric relationship indicates an efficient radical transfer mechanism from the phenoxyl radical to protein cysteine residues [3].

Glutathione depletion occurs through multiple mechanisms involving etoposide 3',4'-quinone. Direct alkylation of glutathione by the quinone results in the formation of stable glutathione adducts, which can be detected and quantified using liquid chromatography-mass spectrometry techniques [7]. Additionally, the oxidation of glutathione to its disulfide form (GSSG) occurs through electron transfer reactions with the quinone, further depleting the cellular reducing capacity [1].

The presence of magnesium ions significantly enhances both glutathione consumption and protein thiol oxidation by etoposide 3',4'-quinone [8]. Under anaerobic conditions with magnesium chloride, glutathione consumption increases by approximately 5-fold compared to reactions conducted in the absence of the divalent cation [8]. This enhancement is attributed to the formation of magnesium-quinone complexes that exhibit increased electrophilicity and enhanced reactivity toward nucleophilic thiol groups [8].

Cellular Detection and Quantification

The intracellular formation of etoposide ortho-quinone can be monitored through the detection of its glutathione adduct, which serves as a stable biomarker of quinone generation [7]. Using myeloperoxidase-expressing HL-60 cells, the glutathione adduct formation was demonstrated to be concentration-dependent and directly correlated with etoposide exposure levels [7].

The formation of the glutathione adduct was significantly suppressed by pretreatment with succinylacetone, an inhibitor of heme synthesis that reduces myeloperoxidase levels and activity [7]. This observation provides direct evidence for the role of myeloperoxidase in the conversion of etoposide to its reactive quinone metabolite within intact cellular systems [7].

Stable isotope-labeled glutathione adducts have been synthesized and employed as internal standards for quantitative analysis using liquid chromatography-electrospray ionization-quadrupole mass spectrometry [7]. This analytical approach enables precise quantification of etoposide quinone formation in biological samples and provides a valuable tool for studying the pharmacokinetics and metabolism of this reactive metabolite [7].

pH-Dependent Radical Formation and DNA Damage Pathways

pH-Dependent Radical Generation

The formation of semiquinone free radicals from etoposide 3',4'-quinone exhibits a pronounced pH dependence, with distinct radical species formed at different pH values [9]. Electron spin resonance measurements demonstrate no detectable radical formation from the ortho-quinone at pH 4, indicating chemical stability under acidic conditions [9]. However, as the pH increases from 7.4 to 10, there is a progressive increase in the rate of primary semiquinone radical generation [9].

At physiological pH (7.4), the primary semiquinone radical forms through a one-electron reduction mechanism, generating a stable radical species that can be detected by electron paramagnetic resonance spectroscopy [9]. The formation of this radical coincides with the onset of chemical instability of the parent quinone, as evidenced by high-performance liquid chromatography analysis showing gradual decomposition and conversion to more polar metabolites [9].

At pH values greater than 10, a secondary semiquinone radical species emerges, indicating the formation of a more complex radical mixture [9]. This secondary radical formation is accompanied by extensive decomposition of the parent quinone and significant regeneration of the etoposide catechol metabolite [9]. The presence of multiple radical species at highly alkaline pH values suggests the operation of additional chemical pathways beyond simple one-electron reduction [9].

Chemical Stability and Metabolic Conversion

The chemical stability of etoposide 3',4'-quinone demonstrates a strong inverse correlation with pH, with maximum stability observed at pH 4 and progressive destabilization at higher pH values [9]. Under acidic conditions, the quinone structure remains intact for extended periods, with no detectable decomposition products observed by high-performance liquid chromatography analysis [9].

As the pH increases from 7.4 to 9, the rate of quinone decomposition accelerates dramatically, with concomitant formation of polar metabolites and regeneration of the etoposide catechol [9]. This pH-dependent decomposition appears to be mediated by nucleophilic attack on the quinone ring, facilitated by the increased concentration of hydroxide ions at higher pH values [9].

The conversion of etoposide 3',4'-quinone to its catechol metabolite represents a detoxification pathway that becomes increasingly important at physiological and alkaline pH values [9]. This conversion effectively removes the reactive quinone from the cellular environment, potentially reducing its cytotoxic and genotoxic effects [9].

DNA Damage Mechanisms and Selectivity

The pattern of DNA damage induced by etoposide 3',4'-quinone varies significantly with pH, demonstrating distinct mechanisms of genotoxicity under different chemical conditions [9]. At pH 4, where no radical formation occurs, the quinone exhibits significant activity against double-stranded DNA, particularly RF φX174 DNA, suggesting a direct electrophilic attack mechanism [9].

In contrast, at physiological pH (7.4) and alkaline pH (9), the quinone preferentially damages single-stranded DNA, with RF φX174 DNA showing no significant inactivation [9]. This selectivity pattern correlates with the formation of semiquinone radicals, suggesting that radical-mediated mechanisms are responsible for single-strand DNA damage [9].

The rate of single-strand DNA inactivation increases progressively as pH increases from 4 to 7.4 to 9, paralleling the enhanced formation of semiquinone radicals under these conditions [9]. This correlation provides strong evidence that the primary semiquinone radical is the major species responsible for single-strand DNA damage [9].

Mechanistic Pathways of DNA Damage

The mechanistic basis for pH-dependent DNA damage involves multiple pathways operating simultaneously under different chemical conditions [9]. At acidic pH, the stable quinone structure facilitates direct DNA alkylation through Michael addition reactions with nucleophilic sites on DNA bases, particularly the N7 position of guanine residues [10].

Under physiological and alkaline conditions, the formation of semiquinone radicals enables alternative damage mechanisms involving electron transfer and radical chemistry [9]. The semiquinone radical can undergo further oxidation to generate reactive oxygen species, including hydroxyl radicals, which subsequently cause oxidative damage to DNA bases and the sugar-phosphate backbone [9].

The differential selectivity for single-strand versus double-strand DNA damage may be attributed to the accessibility of the target sites and the chemical environment surrounding the DNA structure [9]. Single-strand DNA presents a more accessible target for radical attack, while double-strand DNA requires specific geometric arrangements for effective damage induction [9].